MK-677, also known as Ibutamoren, is a non-peptide growth hormone secretagogue (GHS). GHS are substances that stimulate the pituitary gland in the brain to release growth hormone (GH). GH is a naturally occurring hormone involved in various physiological processes, including growth, development, and metabolism.
MK-677 is currently under investigation for its potential therapeutic applications in various medical conditions. Here are some ongoing areas of research:
Ibutamoren, also known by its developmental code names MK-677 and L-163,191, is a potent, orally active growth hormone secretagogue. It functions as a selective agonist of the ghrelin receptor, mimicking the action of the endogenous hormone ghrelin. By stimulating the secretion of growth hormone and insulin-like growth factor 1, Ibutamoren has garnered attention for its potential therapeutic applications in conditions characterized by growth hormone deficiency. Its chemical formula is CHNOS, with a molecular weight of approximately 528.67 g/mol .
As mentioned earlier, MK-677 acts as a ghrelin receptor agonist. Upon binding to the receptor, it triggers a signaling cascade within the pituitary gland, leading to increased growth hormone (GH) secretion []. The surge in GH stimulates the liver to produce IGF-1, a key hormone involved in growth, development, and metabolism [].
Ibutamoren operates primarily through its interaction with the growth hormone secretagogue receptor. Upon binding to this receptor, it activates intracellular signaling pathways that lead to increased secretion of growth hormone from the pituitary gland. The mechanism involves the stimulation of G protein-coupled receptors, which subsequently enhances the release of hormones such as insulin-like growth factor 1 .
The synthesis of Ibutamoren involves several steps, typically starting from simpler organic compounds. The process includes:
Ibutamoren is primarily investigated for its potential applications in treating conditions associated with growth hormone deficiency, such as:
Ibutamoren interacts with various biological pathways and hormones:
Ibutamoren shares similarities with several other compounds that also act as growth hormone secretagogues or agonists of related receptors. Below are some notable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ghrelin | Endogenous peptide that stimulates appetite | Naturally occurring hormone |
| Growth Hormone-Releasing Peptide-6 | Peptide that stimulates growth hormone release | Requires injection; short half-life |
| L-692,429 | Non-peptide ghrelin receptor agonist | Similar action but different chemical structure |
| MK-0677 (Ibutamoren) | Non-peptide agonist; orally active | Long-lasting effects; convenient administration |
Ibutamoren's uniqueness lies in its oral bioavailability and sustained action compared to peptide-based secretagogues which often require injections and have shorter durations of effect .
Ibutamoren was first synthesized in 1985 by Yoshiro Furukawa at Chugai Pharmaceuticals during efforts to identify orally bioavailable growth hormone secretagogues (GHSs) . Initial research focused on benzolactam derivatives, which led to the identification of MK-677 (later renamed LUM-201) as a potent GHS-R1a agonist. Unlike endogenous ghrelin, ibutamoren exhibits prolonged receptor activity due to its non-peptidic structure and resistance to enzymatic degradation, enabling once-daily dosing .
The drug’s mechanism involves amplifying growth hormone-releasing hormone (GHRH) signaling while antagonizing somatostatin, thereby restoring youthful pulsatile GH secretion patterns in aging populations . Preclinical studies demonstrated its ability to increase GH secretion by up to 97% and sustain IGF-1 elevation for over 24 hours, distinguishing it from injectable GH therapies .
Merck & Co. advanced ibutamoren into clinical trials in the 1990s, targeting growth hormone deficiency (GHD) and age-related sarcopenia. Key phases include:
As of 2025, ibutamoren remains under investigation for pediatric GHD and non-alcoholic fatty liver disease (NAFLD), with Lumos Pharma spearheading phase II trials (NCT05364684) .
Ibutamoren binds to GHSR within a bifurcated pocket formed by transmembrane helices (TM1–TM7), characterized by a salt bridge between Glu124³.³³ and Arg283⁶.⁵⁵ [2]. This architecture creates two distinct cavities: Cavity I accommodates the agonist’s core structure, while Cavity II stabilizes its hydrophobic moieties. Cryo-EM studies demonstrate that ibutamoren occupies both cavities, inducing conformational changes in TM6 and TM7 that facilitate receptor activation [1] [2]. Notably, the aromatic cluster near Phe279⁶.⁵¹ and Phe312⁷.⁴² enhances hydrophobic interactions, positioning ibutamoren for optimal engagement with GHSR’s activation motifs [2].
Activation of GHSR by ibutamoren involves outward movement of TM6 and inward shift of TM7, widening the intracellular G protein-binding interface [1]. These structural rearrangements are critical for coupling to Gαi proteins. Mutagenesis studies highlight the necessity of Glu124³.³³ and Arg283⁶.⁵⁵ in maintaining the bifurcated pocket’s integrity, as alanine substitutions disrupt ibutamoren binding and receptor activation [2]. Comparative analyses with ghrelin-bound GHSR reveal overlapping but distinct conformational states, suggesting ibutamoren stabilizes an intermediate activation state favorable for Gαi recruitment [1] [5].
Ibutamoren potently stimulates growth hormone (GH) secretion via GHSR activation in pituitary somatotrophs. In rodent models, acute administration increases pulsatile GH release by 200–300%, mimicking ghrelin’s effects [4]. This activity correlates with elevated insulin-like growth factor 1 (IGF-1) levels, though prolonged administration (6 weeks) paradoxically fails to promote growth due to hypothalamic-pituitary feedback mechanisms [4].
GHSR expression in the arcuate nucleus mediates ibutamoren’s orexigenic effects, synergizing with neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons to enhance appetite [2]. However, chronic exposure upregulates hypothalamic somatostatin (SST) expression by 40–60%, which inhibits GHRH-mediated GH secretion and counteracts ibutamoren’s anabolic effects [4] [6]. Leptin and insulin further modulate this feedback by downregulating GHSR mRNA, creating a dynamic balance between hormone secretion and metabolic signals [2] [4].
Ibutamoren preferentially couples GHSR to Gαi proteins, inhibiting adenylate cyclase and reducing cAMP production by 70–80% in HEK293 cells [1] [3]. This pathway contrasts with Gαq-mediated signaling observed in some GPCRs, highlighting GHSR’s unique bias toward Gαi. Cryo-EM structures reveal that ibutamoren stabilizes a Gαi-binding conformation characterized by a 12° tilt in TM6, facilitating interactions with the Gαi α5-helix [1] [3].
Peptidomimetic studies demonstrate that Gαi coupling allosterically enhances ibutamoren’s binding affinity by 3-fold, suggesting bidirectional communication between GHSR and G proteins [3]. Molecular dynamics simulations identify correlated motions between ibutamoren’s hydrophobic tail and Gαi’s β2–β3 loop, which stabilize the active receptor-G protein complex [5]. Disruption of these interactions (e.g., via Phe312Ala mutations) abolishes Gαi recruitment, underscoring their functional importance [2] [5].
Prolonged ibutamoren exposure triggers GHSR internalization via clathrin-coated pits, with 60% of surface receptors translocating to perinuclear endosomes within 20 minutes [6]. This process requires β-arrestin2 recruitment, which scaffolds the receptor to adaptor protein complex 2 (AP-2) [6]. Internalized GHSR-ibutamoren complexes exhibit slow recycling (t₁/₂ = 240 minutes), attributed to persistent ligand binding in acidic endosomal compartments [6].
Chronic ibutamoren treatment upregulates hypothalamic SST mRNA by 2.5-fold, which suppresses GH secretion via SSTR2 receptors on pituitary somatotrophs [4] [6]. Concurrently, GHSR mRNA remains stable, but receptor resensitization requires de novo protein synthesis after ligand withdrawal [6]. Phosphoproteomics data identify Thr350 in GHSR’s C-terminus as a key phosphorylation site regulating β-arrestin binding and desensitization kinetics [6].
Ibutamoren functions as a potent, selective, and orally active agonist of the growth hormone secretagogue receptor, also known as the ghrelin receptor [1]. This spiroindoline sulfonamide compound mimics the biological actions of endogenous ghrelin, the endogenous ligand for the growth hormone secretagogue receptor, through high-affinity binding with a dissociation constant of 8.14 [2]. The compound's mechanism involves direct interaction with growth hormone secretagogue receptor-1a located within the hypothalamus and anterior pituitary gland, leading to stimulation of growth hormone release through activation of the phospholipase C and inositol triphosphate signaling cascade [1] [3].
The molecular architecture of ibutamoren permits sustained activation of the growth hormone-insulin-like growth factor-1 axis through its extended half-life of approximately 4.7 hours and high oral bioavailability exceeding 60% [4]. This pharmacokinetic profile enables once-daily administration while maintaining consistent growth hormone stimulation throughout the circadian cycle [5]. Unlike peptide-based growth hormone secretagogues that require injection, ibutamoren's non-peptidic structure confers stability against enzymatic degradation and facilitates oral administration [6].
Clinical investigations demonstrate that ibutamoren produces significant alterations in growth hormone secretion patterns characterized by both increased pulse amplitude and frequency [7]. In healthy adults, single-dose administration of ibutamoren at 25 milligrams generates peak growth hormone concentrations of 55.9 micrograms per liter, representing a 2.7-fold increase over baseline values [7]. Prolonged administration studies reveal sustained growth hormone elevation, with 24-hour mean concentrations increasing by 79-82% following seven days of treatment [8].
The compound's effects on growth hormone pulsatility involve enhancement of both the number and amplitude of secretory bursts, particularly affecting low-amplitude pulses that contribute to overall growth hormone exposure [9]. This pattern differs from the physiological growth hormone rhythm, which typically exhibits a dominant nocturnal pulse associated with slow-wave sleep onset [10]. Ibutamoren administration results in a biphasic growth hormone secretion pattern, incorporating both circadian and post-sleep onset pulses, thereby amplifying total daily growth hormone output [11].
The growth hormone-stimulating effects of ibutamoren translate into robust increases in circulating insulin-like growth factor-1 concentrations through hepatic synthesis and secretion [12]. Clinical studies demonstrate insulin-like growth factor-1 elevation ranging from 40% to 79% following ibutamoren administration, with dose-dependent responses observed at dosages between 10 and 50 milligrams [8]. These increases in insulin-like growth factor-1 are accompanied by corresponding elevations in insulin-like growth factor binding protein-3, indicating comprehensive activation of the growth hormone-insulin-like growth factor-1 axis [7].
The hepatic response to ibutamoren-induced growth hormone stimulation involves upregulation of insulin-like growth factor-1 gene expression and protein synthesis, mediated through growth hormone receptor activation and subsequent JAK-STAT signaling pathway engagement [12]. This mechanism ensures that peripheral tissues receive adequate insulin-like growth factor-1 exposure to support anabolic processes, including muscle protein synthesis and bone formation [13]. The sustained elevation of insulin-like growth factor-1 levels persists throughout the duration of treatment, with concentrations returning to baseline within approximately two weeks following discontinuation [14].
Ibutamoren's primary site of action involves the hypothalamus, where growth hormone secretagogue receptor activation triggers growth hormone-releasing hormone secretion and simultaneously inhibits somatostatin release [4]. This dual mechanism amplifies growth hormone secretion through both stimulatory and disinhibitory pathways, resulting in greater growth hormone responses than those observed with growth hormone-releasing hormone alone [15]. The compound's effects on hypothalamic function extend beyond growth hormone regulation, influencing broader neuroendocrine networks including appetite regulation and circadian rhythm maintenance [16].
The pituitary response to ibutamoren involves direct stimulation of somatotroph cells through growth hormone secretagogue receptor activation, leading to intracellular calcium mobilization and subsequent growth hormone exocytosis [17]. Studies utilizing hypophysectomized animals demonstrate that ibutamoren's effects on insulin-like growth factor-1 elevation are entirely dependent on an intact pituitary gland, confirming the central role of pituitary growth hormone secretion in mediating the compound's anabolic effects [17]. This pituitary-dependent mechanism distinguishes ibutamoren from compounds that might directly stimulate peripheral insulin-like growth factor-1 production.
Ibutamoren administration results in significant alterations in muscle protein metabolism through insulin-like growth factor-1-mediated activation of anabolic signaling pathways [18]. The compound promotes muscle protein synthesis via stimulation of the mammalian target of rapamycin complex 1 pathway, leading to phosphorylation of downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [19]. This molecular cascade enhances the translation of messenger ribonucleic acid encoding muscle-specific proteins, thereby supporting muscle fiber hypertrophy and overall lean body mass accretion [20].
Clinical studies demonstrate that ibutamoren treatment increases lean body mass by 1.1 to 2.7 kilograms over 8 to 12 weeks of administration [14]. The mechanism involves both direct effects of growth hormone on muscle tissue and indirect effects mediated through insulin-like growth factor-1 stimulation of satellite cell activation and proliferation [21]. Enhanced muscle protein synthesis rates are accompanied by reduced protein breakdown, creating a favorable net protein balance that supports muscle growth and maintenance [7].
The effects of ibutamoren on bone metabolism involve comprehensive alterations in both bone formation and resorption processes [22]. Treatment with ibutamoren for eight weeks produces a 23% increase in carboxy-terminal propeptide of type I procollagen, a specific marker of bone formation, detectable within two weeks of treatment initiation [22]. Concurrently, procollagen III peptide levels increase by 28%, indicating enhanced collagen synthesis and bone matrix formation [23].
Bone resorption markers also demonstrate significant changes during ibutamoren treatment, with carboxy-terminal cross-linked telopeptide of type I collagen increasing by 26% after eight weeks [22]. This coordinated increase in both bone formation and resorption markers suggests enhanced bone remodeling activity rather than isolated effects on either process [13]. The balanced stimulation of bone turnover is characteristic of growth hormone action and indicates that ibutamoren promotes bone renewal and adaptation to mechanical stress [24].
Ibutamoren influences bone-forming osteoblasts through multiple mechanisms involving both direct growth hormone effects and insulin-like growth factor-1-mediated signaling [13]. The compound stimulates osteoblast proliferation and differentiation, evidenced by increased osteocalcin levels of 15% after eight weeks of treatment [22]. This effect involves activation of bone morphogenetic protein signaling pathways and upregulation of transcription factors essential for osteoblast lineage commitment [25].
The compound also affects osteoclast activity through modulation of the receptor activator of nuclear factor kappa-B ligand and osteoprotegerin system [13]. Growth hormone stimulation leads to increased osteoprotegerin production, which acts as a decoy receptor for receptor activator of nuclear factor kappa-B ligand, thereby providing a regulatory mechanism to prevent excessive bone resorption. This balanced regulation ensures that enhanced bone formation is not overwhelmed by disproportionate bone resorption [24].
Ibutamoren treatment influences muscle fiber type composition through selective effects on Type II muscle fibers, which demonstrate greater responsiveness to growth hormone and insulin-like growth factor-1 stimulation [26]. The compound promotes satellite cell activation and muscle fiber hypertrophy particularly in fast-twitch muscle fibers, leading to increased muscle power and strength potential [27]. This selective effect on Type II fibers is consistent with the metabolic actions of growth hormone, which preferentially affects glycolytic muscle metabolism [28].
The functional adaptations resulting from ibutamoren treatment include improvements in muscle strength and power, although these effects demonstrate considerable individual variation [14]. The time course for strength improvements typically extends beyond 12 weeks, reflecting the gradual nature of neuromuscular adaptation and muscle protein accretion [27]. These functional changes are accompanied by alterations in muscle architecture, including increased muscle fiber cross-sectional area and improved muscle quality as assessed by imaging techniques [18].
Ibutamoren administration produces profound alterations in sleep architecture, particularly affecting rapid eye movement sleep duration and quality [29]. In healthy young adults aged 18-30 years, treatment with 25 milligrams of ibutamoren results in a 20% increase in rapid eye movement sleep duration compared to placebo [29]. The effect is even more pronounced in older adults aged 65-71 years, where ibutamoren treatment produces a nearly 50% increase in rapid eye movement sleep duration [30].
The enhancement of rapid eye movement sleep involves multiple mechanisms related to growth hormone secretagogue receptor activation within sleep-regulating brain regions [31]. The compound's effects on rapid eye movement sleep are mediated through interactions with GABAergic neurons in the median preoptic nucleus and ventrolateral preoptic nucleus, which are critical components of the sleep-wake regulatory system [31]. This mechanism involves growth hormone-releasing hormone-mediated activation of sleep-promoting pathways, creating a positive feedback loop between growth hormone secretion and sleep quality [32].
The effects of ibutamoren on slow-wave sleep represent one of the most consistent and robust findings across multiple clinical studies [29]. Treatment with ibutamoren produces approximately 50% increases in Stage IV slow-wave sleep duration in young adults, with similar enhancements observed in older adults [30]. These changes are accompanied by increased delta wave activity, particularly during the second half of the night when growth hormone secretion typically occurs [32].
The enhancement of slow-wave sleep involves direct effects of growth hormone-releasing hormone on sleep-promoting neurons within the hypothalamus [31]. Growth hormone-releasing hormone acts on specific receptors in the preoptic area to stimulate GABAergic neurons that promote non-rapid eye movement sleep [31]. The compound's ability to stimulate growth hormone-releasing hormone release thus creates a coordinated enhancement of both growth hormone secretion and slow-wave sleep, reflecting the natural coupling between these physiological processes [33].
Ibutamoren treatment demonstrates significant improvements in overall sleep quality and circadian rhythm maintenance [29]. The frequency of deviations from normal sleep patterns decreases from 42% under placebo conditions to 8% during high-dose ibutamoren treatment in young adults [29]. Similar improvements are observed in older adults, where sleep disturbances are significantly reduced during treatment periods [30].
The compound's effects on circadian rhythm involve modulation of the hypothalamic-pituitary axis, which serves as a central coordinator of circadian physiology [16]. Growth hormone secretagogue receptor activation influences the suprachiasmatic nucleus, the master circadian pacemaker, through both direct neural connections and hormonal signaling pathways [16]. This integration ensures that sleep-wake cycles remain synchronized with other physiological rhythms, including body temperature, hormone secretion, and metabolic processes [34].
The sleep-promoting effects of ibutamoren involve complex interactions between growth hormone secretagogue receptor signaling and endogenous sleep regulatory mechanisms [32]. Treatment with ibutamoren reduces rapid eye movement sleep latency, particularly in older adults where this parameter decreases significantly [30]. The compound also improves sleep efficiency and reduces sleep fragmentation, indicating enhanced sleep maintenance throughout the night [29].
The underlying mechanisms involve ghrelin receptor activation in brain regions responsible for sleep regulation, including the hypothalamus and brainstem [32]. Ghrelin, the endogenous ligand for the growth hormone secretagogue receptor, naturally promotes slow-wave sleep through activation of growth hormone-releasing hormone neurons [32]. Ibutamoren's ability to mimic ghrelin's effects thus provides a pharmacological approach to enhancing natural sleep-promoting mechanisms [35].
Ibutamoren administration produces significant alterations in glucose homeostasis through multiple mechanisms involving growth hormone-mediated counter-regulatory effects [36]. Clinical studies demonstrate mild elevations in fasting glucose levels, typically ranging from 8-12% above baseline values [37]. These changes are accompanied by decreased insulin sensitivity, with reductions of 15-25% observed in insulin responsiveness measures [38].
The mechanism underlying these metabolic effects involves growth hormone-stimulated hepatic gluconeogenesis and reduced glucose uptake in peripheral tissues [39]. Growth hormone acts as a counter-regulatory hormone, opposing insulin's effects on glucose metabolism and promoting glucose production during periods of metabolic stress [36]. Additionally, ibutamoren's ghrelin-mimetic effects contribute to glucose elevation through stimulation of hepatic glucose output and inhibition of insulin secretion from pancreatic beta cells [37].
The effects of ibutamoren on the hypothalamic-pituitary-adrenal axis involve complex interactions between growth hormone secretagogue receptor activation and stress hormone regulation [17]. Treatment with ibutamoren produces transient increases in adrenocorticotropic hormone secretion, typically observed within the first few hours following administration [40]. These increases are accompanied by modest elevations in cortisol levels, although the magnitude of these changes is generally not considered clinically significant [41].
The mechanism involves growth hormone secretagogue receptor-mediated activation of corticotropin-releasing hormone neurons within the hypothalamus [42]. This activation leads to increased adrenocorticotropic hormone release from the anterior pituitary, which subsequently stimulates cortisol production from the adrenal cortex [17]. Importantly, studies in hypophysectomized animals demonstrate that these effects are entirely dependent on an intact pituitary gland, confirming the central role of pituitary hormone secretion [17].
Ibutamoren's effects on appetite regulation involve direct activation of ghrelin receptors in the hypothalamus, leading to significant increases in food intake and appetite stimulation [3]. The compound's ghrelin-mimetic properties activate neuropeptide Y neurons in the arcuate nucleus, which serve as key regulators of feeding behavior and energy homeostasis [43]. This mechanism results in increased caloric intake and enhanced energy storage, contributing to the compound's anabolic effects [18].
The appetite-stimulating effects of ibutamoren are accompanied by alterations in energy expenditure and metabolic rate [39]. Despite increased food intake, the compound promotes enhanced energy expenditure through thermogenic mechanisms and increased protein synthesis, leading to improved body composition [41]. These effects involve complex interactions between growth hormone, insulin-like growth factor-1, and metabolic hormones including leptin and ghrelin [3].
The neuroendocrine effects of ibutamoren involve extensive cross-talk between multiple hormone systems, creating a coordinated response that affects numerous physiological processes [42]. Growth hormone secretagogue receptor activation influences dopaminergic signaling pathways through formation of growth hormone secretagogue receptor-dopamine receptor heterodimers, amplifying dopamine-mediated effects [42]. This interaction may contribute to the compound's effects on mood, motivation, and cognitive function [3].
Acute Toxic
Smith RG, Thorner MO (28 January 2000). Human Growth Hormone: Research and Clinical Practice. Springer Science & Business Media. pp. 45–. ISBN 978-1-59259-015-5.
Smith RG, Van der Ploeg LH, Howard AD, Feighner SD, Cheng K, Hickey GJ, Wyvratt MJ, Fisher MH, Nargund RP, Patchett AA (October 1997). "Peptidomimetic regulation of growth hormone secretion". Endocrine Reviews. The Endocrine Society. 18 (5): 621–45. doi:10.1210/edrv.18.5.0316. PMID 9331545.
"Ibutamoren - Lumos Pharma/Merck - AdisInsight".
Patchett AA, Nargund RP, Tata JR, Chen MH, Barakat KJ, Johnston DB, Cheng K, Chan WW, Butler B, Hickey G (July 1995). "Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue". Proceedings of the National Academy of Sciences of the United States of America. 92 (15): 7001–5. Bibcode:1995PNAS...92.7001P. doi:10.1073/pnas.92.15.7001. PMC 41459. PMID 7624358.
Pong SS, Chaung LY, Dean DC, Nargund RP, Patchett AA, Smith RG (January 1996). "Identification of a new G-protein-linked receptor for growth hormone secretagogues". Molecular Endocrinology. 10 (1): 57–61. doi:10.1210/mend.10.1.8838145. PMID 8838145.
Cassoni P, Papotti M, Ghè C, Catapano F, Sapino A, Graziani A, Deghenghi R, Reissmann T, Ghigo E, Muccioli G (April 2001). "Identification, characterization, and biological activity of specific receptors for natural (ghrelin) and synthetic growth hormone secretagogues and analogs in human breast carcinomas and cell lines". The Journal of Clinical Endocrinology and Metabolism. 86 (4): 1738–45. doi:10.1210/jcem.86.4.7402. PMID 11297611.
Holst B, Frimurer TM, Mokrosinski J, Halkjaer T, Cullberg KB, Underwood CR, Schwartz TW (January 2009). "Overlapping binding site for the endogenous agonist, small-molecule agonists, and ago-allosteric modulators on the ghrelin receptor". Molecular Pharmacology. 75 (1): 44–59. doi:10.1124/mol.108.049189. PMID 18923064. S2CID 2218638.
Copinschi G, Van Onderbergen A, L'Hermite-Balériaux M, Mendel CM, Caufriez A, Leproult R, Bolognese JA, De Smet M, Thorner MO, Van Cauter E (August 1996). "Effects of a 7-day treatment with a novel, orally active, growth hormone (GH) secretagogue, MK-677, on 24-hour GH profiles, insulin-like growth factor I, and adrenocortical function in normal young men". The Journal of Clinical Endocrinology and Metabolism. 81 (8): 2776–82. doi:10.1210/jcem.81.8.8768828. PMID 8768828.
Chapman IM, Bach MA, Van Cauter E, Farmer M, Krupa D, Taylor AM, et al. (December 1996). "Stimulation of the growth hormone (GH)-insulin-like growth factor I axis by daily oral administration of a GH secretogogue (MK-677) in healthy elderly subjects". The Journal of Clinical Endocrinology and Metabolism. 81 (12): 4249–57. doi:10.1210/jcem.81.12.8954023. PMID 8954023.
Thorner MO, Chapman IM, Gaylinn BD, Pezzoli SS, Hartman ML (1997). "Growth hormone-releasing hormone and growth hormone-releasing peptide as therapeutic agents to enhance growth hormone secretion in disease and aging". Recent Progress in Hormone Research. 52: 215–44, discussion 244–6. PMID 9238854.
Chapman IM, Pescovitz OH, Murphy G, Treep T, Cerchio KA, Krupa D, Gertz B, Polvino WJ, Skiles EH, Pezzoli SS, Thorner MO (October 1997). "Oral administration of growth hormone (GH) releasing peptide-mimetic MK-677 stimulates the GH/insulin-like growth factor-I axis in selected GH-deficient adults". The Journal of Clinical Endocrinology and Metabolism. 82 (10): 3455–63. doi:10.1210/jcem.82.10.4297. PMID 9329386.
Murphy MG, Bach MA, Plotkin D, Bolognese J, Ng J, Krupa D, Cerchio K, Gertz BJ (July 1999). "Oral administration of the growth hormone secretagogue MK-677 increases markers of bone turnover in healthy and functionally impaired elderly adults. The MK-677 Study Group". Journal of Bone and Mineral Research. 14 (7): 1182–8. doi:10.1359/jbmr.1999.14.7.1182. PMID 10404019.
Murphy MG, Weiss S, McClung M, Schnitzer T, Cerchio K, Connor J, Krupa D, Gertz BJ (March 2001). "Effect of alendronate and MK-677 (a growth hormone secretagogue), individually and in combination, on markers of bone turnover and bone mineral density in postmenopausal osteoporotic women". The Journal of Clinical Endocrinology and Metabolism. 86 (3): 1116–25. doi:10.1210/jcem.86.3.7294. PMID 11238495.
Smith RG, Sun Y, Jiang H, Albarran-Zeckler R, Timchenko N (November 2007). "Ghrelin receptor (GHS-R1A) agonists show potential as interventive agents during aging". Annals of the New York Academy of Sciences. 1119 (1): 147–64. Bibcode:2007NYASA1119..147S. doi:10.1196/annals.1404.023. PMID 18056963. S2CID 3220799.
An Anti-frailty Pill For Seniors? New Drug Increases Muscle Mass In Arms And Legs Of Older Adults. ScienceDaily November 5th, 2008
Meyer RM, Burgos-Robles A, Liu E, Correia SS, Goosens KA (December 2014). "A ghrelin-growth hormone axis drives stress-induced vulnerability to enhanced fear". Molecular Psychiatry. 19 (12): 1284–94. doi:10.1038/mp.2013.135. PMC 3988273. PMID 24126924.